
MSP-3
Übersicht
Beschreibung
Merozoite Surface Protein-3 (MSP-3) is a key antigen expressed on the surface of Plasmodium falciparum merozoites, the invasive stage of malaria parasites. Unlike MSP-1 and MSP-2, which are glycosylphosphatidylinositol (GPI)-anchored proteins, this compound is non-covalently attached to the merozoite surface and lacks transmembrane domains or GPI anchors . Structurally, this compound features:
- Alanine-rich central domains forming coiled-coil tertiary structures, critical for surface coat complexity .
- A leucine zipper motif and conserved C-terminal region implicated in erythrocyte invasion .
- Two major allelic types (K1 and 3D7), distinguished by variations in the N-terminal heptad repeat region .
This compound-specific antibodies mediate protection via antibody-dependent cellular inhibition (ADCI), a mechanism shared with the glutamate-rich protein (GLURP) . Genetic knockout studies show this compound is non-essential for parasite survival, unlike MSP-1 and MSP-2, which are lethal when disrupted .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MSP-3 beinhaltet die Reaktion spezifischer Vorläufer unter kontrollierten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung im Labor unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung strenger Qualitätskontrollmaßnahmen, um Industriestandards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MSP-3 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschte Produktbildung sicherzustellen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .
Wissenschaftliche Forschungsanwendungen
MSP-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um den TRPV1-Kanal und seine Interaktionen mit anderen Molekülen zu untersuchen.
Biologie: Untersucht auf seine Rolle im Neuroprotektion und der Schmerztherapie.
Medizin: Potenzieller therapeutischer Wirkstoff für Erkrankungen, die mit chronischen Schmerzen und neurodegenerativen Erkrankungen einhergehen.
Industrie: Wird bei der Entwicklung neuer Schmerzmittel und Neuroprotektiva eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den TRPV1-Kanal bindet, einen Rezeptor, der in sensorischen Neuronen vorkommt. Diese Bindung aktiviert den Kanal, was zum Einstrom von Kalziumionen in die Zelle führt. Die erhöhte Kalziumionenkonzentration löst eine Kaskade von intrazellulären Ereignissen aus, die zur Modulation von Schmerzsignalen und neuroprotektiven Wirkungen führen .
Wirkmechanismus
MSP-3 exerts its effects by binding to the TRPV1 channel, a receptor found in sensory neurons. This binding activates the channel, leading to the influx of calcium ions into the cell. The increased calcium ion concentration triggers a cascade of intracellular events that result in the modulation of pain signals and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
Table 1: Structural and Functional Features of MSP-3 and Related Antigens
Feature | This compound | MSP-1 | MSP-2 | AMA-1 | GLURP |
---|---|---|---|---|---|
Anchoring | Non-covalent attachment | GPI-anchored | GPI-anchored | Transmembrane domain | Non-GPI, secreted |
Essentiality | Non-lethal knockout | Lethal knockout | Lethal knockout | Essential for invasion | Expressed in liver and blood stages |
Genetic Diversity | Two major alleles (K1, 3D7) | High allelic diversity | Extreme polymorphism | Moderate diversity | Conserved N-terminal region |
Vaccine Target | Conserved C-terminal | C-terminal MSP-1$_{19}$ | Variable repeats | Ectodomain | N-terminal non-repeat region |
Immune Mechanism | ADCI | Neutralizing antibodies | Strain-specific immunity | Invasion-blocking antibodies | ADCI |
Key Findings :
- MSP-1 : Requires proteolytic processing during erythrocyte invasion. Its C-terminal MSP-1$_{19}$ fragment is a vaccine target but faces challenges due to high diversity .
- AMA-1 : Involved in tight junction formation during invasion; antibodies block receptor-ligand interactions .
- GLURP : Unlike this compound, expressed in both liver and blood stages, making it a multi-stage vaccine candidate .
Genetic Diversity and Geographical Distribution
Table 2: Allelic Distribution of this compound in Global Parasite Populations
Key Findings :
- Balanced Allelic Frequencies : In Iran and Africa, K1 and 3D7 alleles coexist equally, suggesting frequency-dependent selection .
- Temporal Shifts : In Grande Comore, ACT deployment correlated with a decline in K1 (66.7% to 46.5%) and rise in 3D7 (33.3% to 53.5%), implying selective survival advantages .
- Regional Variations : Peru’s low-transmission setting favors 3D7, while high-transmission regions like Thailand-Myanmar border historically favored K1 .
Immunogenicity and Vaccine Development
- This compound : Vaccines focus on the conserved C-terminal domain, which induces ADCI-active antibodies. However, the polymorphic N-terminal heptad repeats may necessitate allele-specific formulations .
- GLURP-MSP-3 Hybrids : Combination vaccines (e.g., GMZ2) synergize GLURP’s conserved epitopes with this compound’s ADCI activity, showing 14–64% efficacy in Phase II trials .
Table 3: Vaccine Candidates Targeting this compound and Comparators
Vaccine Candidate | Target Antigen | Phase | Efficacy | Challenge |
---|---|---|---|---|
GMZ2 | GLURP + this compound | Phase II | 64% (children) | Allelic diversity in this compound N-terminal |
PfCP-2.9 | MSP-1$_{19}$ | Phase I/II | 32% (adults) | High antigenic diversity |
This compound-LSP | This compound C-terminal | Preclinical | ADCI confirmed | Limited cross-allele coverage |
Biologische Aktivität
Merozoite Surface Protein 3 (MSP-3) is a significant antigen of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This protein plays a critical role in the parasite's lifecycle, particularly during the invasion of human erythrocytes. Understanding the biological activity of this compound is essential for developing effective vaccines and therapeutic strategies against malaria.
Structure and Function
This compound is characterized by its structural motifs that facilitate its interaction with erythrocytes. The protein contains multiple high activity binding peptides (HABPs) that demonstrate specific binding to erythrocyte membrane proteins. These HABPs have been shown to inhibit the invasion of merozoites into erythrocytes by approximately 55% to 85% in vitro, indicating their potential role in protective immunity against malaria .
Key Structural Features:
- α-Helical Structure : this compound features α-helical regions crucial for its binding affinity.
- Conserved Motifs : The AXXAXXX motif is highly conserved, contributing to its structural integrity and function.
- Leucine Zipper : The presence of a putative leucine zipper sequence suggests a role in protein-protein interactions during invasion processes .
Immunogenicity and Protective Efficacy
Research has demonstrated that this compound can elicit strong immune responses. In studies involving Saimiri sciureus monkeys, immunization with this compound led to partial or full control of parasitemia following exposure to P. falciparum. Antibodies generated against this protein were capable of inhibiting parasite growth through mechanisms such as antibody-dependent cell-mediated inhibition (ADCI) .
Case Studies:
- Monkey Immunization Study : Monkeys immunized with this compound showed a significant reduction in parasitemia upon subsequent infection, highlighting the protein's potential as a vaccine candidate .
- Human Antibody Response : In humans, antibodies targeting specific epitopes of this compound have been shown to correlate with clinical protection, suggesting that these antibodies can effectively inhibit the parasite's lifecycle .
The biological activity of this compound is closely linked to its ability to mediate interactions between the parasite and host cells. The binding of this compound to erythrocytes is facilitated by specific receptors on the cell surface, which are sensitive to enzymatic treatments, indicating their glycoprotein nature. The inhibition of merozoite invasion by antibodies against this compound suggests that these antibodies interfere with the formation of necessary complexes for successful invasion .
Research Findings
Recent studies have focused on elucidating the detailed mechanisms through which this compound operates:
Study | Findings |
---|---|
Mulhern et al. (1995) | Identified HABPs within this compound that bind specifically to erythrocyte receptors. |
Carvalho et al. (2004) | Demonstrated protective efficacy in monkeys immunized with this compound against P. falciparum. |
Oeuvray et al. (1994) | Showed that antibodies against this compound can prevent merozoite invasion in ADCI assays. |
Q & A
Basic Research Questions
Q. What are the key methodological considerations when designing experiments to evaluate MSP-3 antigenicity in malaria research?
- Answer : Experimental design should prioritize reproducibility and validity. Key steps include:
- Variable Selection : Define independent (e.g., antigen concentration, patient serum samples) and dependent variables (e.g., antibody reactivity levels) .
- Control Groups : Include positive controls (e.g., known reactive sera) and negative controls (e.g., non-malaria samples) to validate assay specificity .
- Replication : Conduct technical and biological replicates to ensure statistical robustness .
- Ethical Compliance : Ensure informed consent for human serum samples and adhere to institutional review board protocols .
Q. How can researchers formulate testable hypotheses about this compound’s role in Plasmodium vivax immune evasion?
- Answer : Hypotheses must align with empirical gaps identified in literature reviews. For example:
- Hypothesis: "this compoundβ FP-3 exhibits higher IgG reactivity in patients with prior malaria exposure compared to naïve individuals."
- Methodological Validation : Use enzyme-linked immunosorbent assays (ELISA) to quantify antibody titers, coupled with statistical tests (e.g., t-tests) to compare groups .
- Literature Alignment : Cross-reference findings with existing studies on this compound epitope conservation and immune memory .
Advanced Research Questions
Q. How should researchers address contradictions in this compound immunogenicity data across diverse geographic cohorts?
- Answer : Contradictions may arise from genetic diversity in Plasmodium strains or differences in host immune profiles. Strategies include:
-
Subgroup Analysis : Stratify data by variables like prior malaria exposure (see Table 1) .
-
Experimental Replication : Validate findings using orthogonal methods (e.g., Western blotting alongside ELISA) .
Table 1 : Comparative Antigen Reactivity in Malaria Patients (Adapted from )
Antigen Naïve Patients (%) Prior Exposure (%) This compoundα 60 80 This compoundβ FP-1 45 60 This compoundβ FP-3 80 100
Q. What advanced statistical methods are appropriate for analyzing this compound’s association with clinical outcomes (e.g., disease severity)?
- Answer :
- Multivariate Regression : Control for confounders (e.g., age, co-infections) when correlating this compound antibody levels with outcomes .
- Machine Learning : Use clustering algorithms to identify patterns in high-dimensional serological data .
- Power Analysis : Precalculate sample sizes to ensure sufficient statistical power, minimizing Type II errors .
Q. How can researchers integrate structural biology approaches to study this compound’s functional domains?
- Answer :
- Computational Modeling : Predict epitope binding sites using tools like PyMOL or AlphaFold .
- X-ray Crystallography : Resolve this compound’s 3D structure to identify conserved regions critical for antibody binding .
- Functional Assays : Mutagenesis studies to disrupt putative domains and assess impact on immune recognition .
Q. Methodological Best Practices
Q. What protocols ensure rigor in this compound antibody detection assays?
- Answer :
- Standardization : Calibrate assays using international reference sera .
- Blinding : Mask technicians to sample identities during data collection to reduce bias .
- Data Transparency : Publish raw datasets and analysis scripts in repositories like Zenodo for peer validation .
Q. How should longitudinal studies on this compound immunity be designed to account for waning antibody responses?
- Answer :
- Time-Series Sampling : Collect sera at intervals (e.g., 0, 6, 12 months post-infection) .
- Cohort Tracking : Use digital tools (e.g., REDCap) to manage participant follow-ups and minimize attrition .
Q. Ethical and Reporting Standards
Q. What ethical guidelines apply to this compound research involving human samples?
- Answer :
- Informed Consent : Clearly explain risks/benefits, especially in endemic regions with vulnerable populations .
- Data Anonymization : Remove identifiers from datasets to protect participant privacy .
Q. How to ensure compliance with journal requirements when publishing this compound research?
- Answer :
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-20-15-10-12(7-8-14(15)18)11-17-16(19)6-2-4-13-5-3-9-21-13/h3,5,7-10,18H,2,4,6,11H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUVEUVIUAJXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.